molecular formula C9H9NO4 B14513634 4-(2-Nitrophenyl)-1,3-dioxolane CAS No. 62635-28-3

4-(2-Nitrophenyl)-1,3-dioxolane

Cat. No.: B14513634
CAS No.: 62635-28-3
M. Wt: 195.17 g/mol
InChI Key: UXWLHPWCZJEEDL-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a nitrophenyl group

Preparation Methods

The synthesis of 4-(2-Nitrophenyl)-1,3-dioxolane typically involves the reaction of 2-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(2-Nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Nitrophenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the dioxolane ring can interact with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(2-Nitrophenyl)-1,3-dioxolane include:

    4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in the synthesis of pharmaceuticals and dyes.

    2-Nitrobenzaldehyde: An aromatic aldehyde with a nitro group, used in organic synthesis.

    1,3-Dioxolane: A simple dioxolane ring without the nitrophenyl group, used as a solvent and in polymer production.

Properties

CAS No.

62635-28-3

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

4-(2-nitrophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H9NO4/c11-10(12)8-4-2-1-3-7(8)9-5-13-6-14-9/h1-4,9H,5-6H2

InChI Key

UXWLHPWCZJEEDL-UHFFFAOYSA-N

Canonical SMILES

C1C(OCO1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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